molecular formula C20H22O10 B11059009 ethyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate

ethyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate

Cat. No.: B11059009
M. Wt: 422.4 g/mol
InChI Key: ZLXLIQZJABYJLL-UHFFFAOYSA-N
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Description

Ethyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a pyranone ring, and multiple functional groups, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Benzodioxole Ring: Starting with a suitable precursor, such as a catechol derivative, the benzodioxole ring can be formed through methoxylation reactions using reagents like dimethyl sulfate.

    Construction of the Pyranone Ring: The pyranone ring can be synthesized via aldol condensation reactions involving aldehydes and ketones, followed by cyclization.

    Esterification: The final step involves esterification of the intermediate compounds to form the ethyl ester group, using reagents like ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The carbonyl groups in the pyranone ring can be reduced to hydroxyl groups using reducing agents like NaBH₄ (Sodium borohydride).

    Substitution: The methoxy groups on the benzodioxole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, H₂O₂

    Reduction: NaBH₄, LiAlH₄

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products

    Oxidation: Formation of aldehydes or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted benzodioxole derivatives

Scientific Research Applications

Ethyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate involves its interaction with various molecular targets and pathways. The compound can:

    Inhibit Enzymes: By binding to active sites or allosteric sites, it can inhibit the activity of specific enzymes.

    Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways.

    Scavenge Free Radicals: Its antioxidant properties allow it to neutralize free radicals, reducing oxidative stress.

Comparison with Similar Compounds

Ethyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate can be compared with similar compounds such as:

    Ethyl 3-(4-methoxy-1,3-benzodioxol-5-yl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate: Differing by one methoxy group, this compound may have slightly different chemical and biological properties.

    Mthis compound: The methyl ester variant, which may exhibit different reactivity and solubility.

    Propyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate: The propyl ester variant, which may have different pharmacokinetic properties.

Properties

Molecular Formula

C20H22O10

Molecular Weight

422.4 g/mol

IUPAC Name

ethyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]propanoate

InChI

InChI=1S/C20H22O10/c1-4-27-15(23)7-12(17-16(24)13(22)5-10(8-21)30-17)11-6-14(25-2)19-20(18(11)26-3)29-9-28-19/h5-6,12,21,24H,4,7-9H2,1-3H3

InChI Key

ZLXLIQZJABYJLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C2C(=C1OC)OCO2)OC)C3=C(C(=O)C=C(O3)CO)O

Origin of Product

United States

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